

Application of AGN-201904 in Gastroesophageal Reflux Disease Models: Application Notes and Protocols

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Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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Introduction

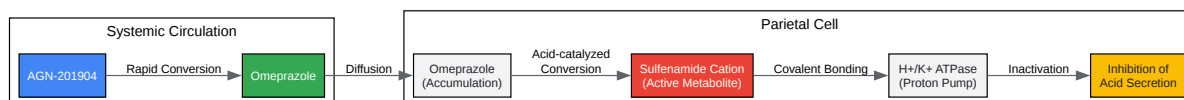
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, more severe complications such as erosive esophagitis. The mainstay of GERD treatment is the use of proton pump inhibitors (PPIs), which function by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. **AGN-201904** is a novel, acid-stable, slowly absorbed pro-drug of omeprazole. This design allows for a prolonged systemic exposure to omeprazole, aiming to provide more consistent and sustained gastric acid suppression compared to conventional PPIs, particularly during the nighttime.^{[1][2]}

These application notes provide a comprehensive overview of the available data on **AGN-201904** and a detailed protocol for its evaluation in a preclinical model of GERD.

Mechanism of Action

AGN-201904 is a chemically modified version of omeprazole, designed for slow absorption along the gastrointestinal tract. Once absorbed into the bloodstream, it is rapidly converted into its active form, omeprazole. Omeprazole, a weak base, accumulates in the acidic environment of the parietal cell secretory canaliculi. There, it is converted to a reactive sulfenamide cation

which forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase, irreversibly inactivating the pump.[3][4][5] This prolonged systemic availability of the active metabolite from **AGN-201904** is intended to block newly synthesized proton pumps over a longer period, thereby offering superior acid control.



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Caption: Mechanism of action of **AGN-201904**.

Data Presentation

The following tables summarize the quantitative data from a Phase I, randomized, open-label, parallel-group study comparing **AGN-201904-Z** (600 mg/day) with esomeprazole (40 mg/day) in 24 healthy male volunteers over 5 days.[1][2]

Table 1: 24-Hour and Nocturnal Median Intra gastric pH

Time Point	AGN-201904-Z (Median pH)	Esomeprazole (Median pH)
Day 1 (24-h)	4.8	3.9
Day 5 (24-h)	5.59	4.50
Day 1 (Nocturnal)	4.9	2.1
Day 5 (Nocturnal)	5.38	2.97

Table 2: Percentage of Time with Intra gastric pH ≥ 4

Time Point	AGN-201904-Z (%)	Esomeprazole (%)
Day 1 (24-h)	67	52
Day 5 (24-h)	78	64
Day 1 (Nocturnal)	71	35
Day 5 (Nocturnal)	79	38

Table 3: Percentage of Time with Intra gastric pH \geq 5

Time Point	AGN-201904-Z (%)	Esomeprazole (%)
Day 1 (24-h)	54	36
Day 5 (24-h)	67	49
Day 1 (Nocturnal)	59	21
Day 5 (Nocturnal)	68	23

Table 4: Nocturnal Acid Breakthrough (NAB)

Time Point	AGN-201904-Z (% of Subjects with NAB)	Esomeprazole (% of Subjects with NAB)
Day 1	100	100
Day 3	50.0	91.7
Day 5	25.0	100

Experimental Protocols

While specific preclinical studies detailing the use of **AGN-201904** in GERD models are not publicly available, a robust protocol can be designed based on its known pharmacology and established animal models of GERD. Oral dosing of **AGN-201904-Z** in rats and dogs has been shown to result in a more prolonged systemic omeprazole concentration-time profile compared

to omeprazole and esomeprazole. The following protocol describes a comparative efficacy study in a canine model of GERD.

Protocol: Evaluation of **AGN-201904** in a Canine Model of Gastroesophageal Reflux

1. Objective: To assess the efficacy of **AGN-201904** in reducing esophageal acid exposure and preventing esophageal mucosal injury in a canine model of GERD, in comparison to esomeprazole.

2. Animal Model:

- Species: Beagle dogs (male or female), 1-2 years of age, weighing 10-15 kg.
- Justification: Dogs are a well-established model for GERD research, with a gastrointestinal physiology that shares similarities with humans.
- GERD Induction: A surgically-induced model of GERD can be created by myotomy of the lower esophageal sphincter (LES). This procedure reduces LES pressure and allows for increased reflux of gastric contents into the esophagus.

3. Experimental Design:

- Groups (n=8 per group):
 - Group 1: Sham-operated control + Vehicle
 - Group 2: GERD model + Vehicle
 - Group 3: GERD model + **AGN-201904** (dose to be determined based on pharmacokinetic studies)
 - Group 4: GERD model + Esomeprazole (e.g., 1.0 mg/kg, once daily)
- Acclimation: Animals should be acclimated for at least 7 days prior to surgery.
- Treatment Period: Daily oral administration for 14 consecutive days, starting 24 hours post-surgery.

4. Materials:

- **AGN-201904**
- Esomeprazole
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Surgical instruments for myotomy
- Esophageal pH monitoring system
- Endoscopy equipment
- Reagents for histological analysis (formalin, hematoxylin, and eosin)

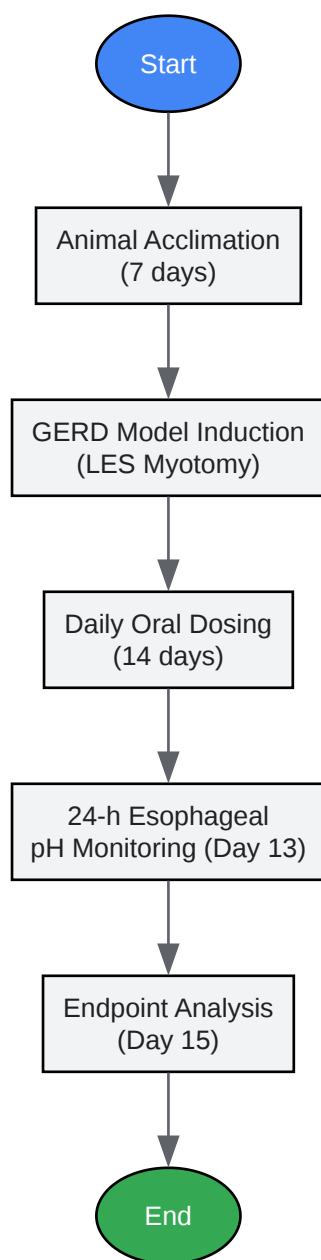
5. Detailed Methodology:

- LES Myotomy:
 - Anesthetize the dogs following a standard protocol.
 - Perform a midline laparotomy to expose the esophagogastric junction.
 - Create a longitudinal myotomy of approximately 3 cm in length across the LES, carefully avoiding perforation of the mucosa.
 - Suture the abdominal wall in layers.
 - Provide appropriate post-operative care, including analgesics.
 - The sham group will undergo the same surgical procedure without the myotomy.
- Drug Administration:
 - Administer the assigned treatment orally once daily in the morning, 30-60 minutes before feeding.
- 24-Hour Esophageal pH Monitoring:

- On day 13 of treatment, place a pH probe in the distal esophagus (5 cm above the LES).
- Record esophageal pH continuously for 24 hours.
- Analyze the data to determine the percentage of time the esophageal pH is below 4.0.
- Endpoint Analysis (Day 15):
 - Anesthetize the animals and perform an endoscopic examination of the esophagus to macroscopically score the degree of esophagitis (e.g., using a 0-4 scoring system).
 - Euthanize the animals and collect the esophagus for histological analysis.
 - Fix esophageal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.
 - Microscopically evaluate for signs of esophagitis, such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.

6. Outcome Measures:

- Primary: Percentage of time esophageal pH < 4.0 over a 24-hour period.
- Secondary:
 - Macroscopic esophagitis score.
 - Histological scores for esophageal inflammation and injury.
 - General clinical observations and body weight.



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